molecular formula C14H19FO9 B3266039 beta-D-Galactopyranosyl fluoride, 2,3,4,6-tetraacetate CAS No. 4163-45-5

beta-D-Galactopyranosyl fluoride, 2,3,4,6-tetraacetate

Cat. No.: B3266039
CAS No.: 4163-45-5
M. Wt: 350.29 g/mol
InChI Key: JJXATNWYELAACC-MBJXGIAVSA-N
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Description

Beta-D-Galactopyranosyl fluoride, 2,3,4,6-tetraacetate: is a chemical compound that belongs to the class of glycosyl fluorides It is a derivative of galactose, a type of sugar, and is characterized by the presence of fluoride and acetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Galactopyranosyl fluoride, 2,3,4,6-tetraacetate typically involves the acetylation of beta-D-Galactopyranosyl fluoride The process begins with the protection of hydroxyl groups on the galactose molecule using acetyl groupsThe reaction conditions often involve the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of a compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions: Beta-D-Galactopyranosyl fluoride, 2,3,4,6-tetraacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Beta-D-Galactopyranosyl fluoride, 2,3,4,6-tetraacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of beta-D-Galactopyranosyl fluoride, 2,3,4,6-tetraacetate involves its role as a glycosyl donor in glycosylation reactions. The compound can transfer its glycosyl group to acceptor molecules, forming glycosidic bonds. This process is facilitated by the presence of catalysts that activate the glycosyl donor and stabilize the transition state. The molecular targets and pathways involved include various enzymes and proteins that recognize and interact with glycosylated molecules .

Comparison with Similar Compounds

  • Alpha-D-Galactopyranosyl chloride, 2,3,4,6-tetraacetate
  • 2,3,4,6-Tetra-O-acetyl-D-galactopyranose
  • Beta-D-Galactopyranosyl bromide, 2,3,4,6-tetraacetate

Comparison: Beta-D-Galactopyranosyl fluoride, 2,3,4,6-tetraacetate is unique due to the presence of the fluoride group, which imparts distinct reactivity and stability compared to its chloride and bromide counterparts. The fluoride group makes it a more stable glycosyl donor, which is advantageous in glycosylation reactions. Additionally, the compound’s acetylated form provides protection to the hydroxyl groups, making it easier to handle and use in various synthetic applications .

Properties

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-fluorooxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11+,12+,13-,14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXATNWYELAACC-MBJXGIAVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)F)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)F)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FO9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101221896
Record name β-D-Galactopyranosyl fluoride, 2,3,4,6-tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101221896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4163-45-5
Record name β-D-Galactopyranosyl fluoride, 2,3,4,6-tetraacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4163-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-D-Galactopyranosyl fluoride, 2,3,4,6-tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101221896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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